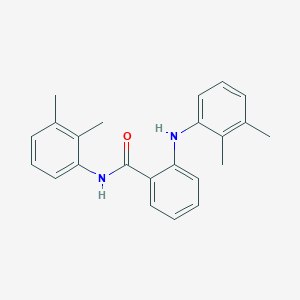

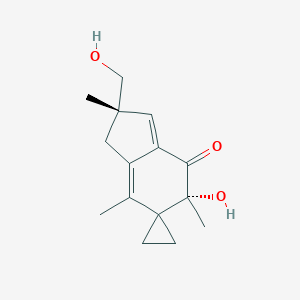

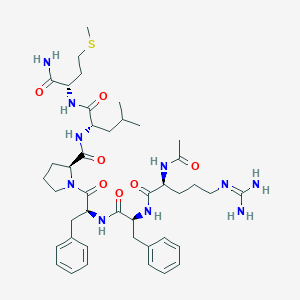

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid, also known as HOMOcysteine, is an important amino acid derivative that has been extensively studied due to its role in various biochemical and physiological processes. HOMOcysteine is a key intermediate in the biosynthesis of methionine and cysteine, two essential amino acids that are required for protein synthesis and other important cellular functions.

Mechanism Of Action

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid exerts its effects through a number of different mechanisms, including the regulation of gene expression, the modulation of enzyme activity, and the production of reactive oxygen species. (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has also been found to interact with a number of different proteins and receptors in the body, including the NMDA receptor and the endothelial nitric oxide synthase enzyme.

Biochemical And Physiological Effects

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has a number of important biochemical and physiological effects in the body. For example, (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has been found to regulate the expression of a number of different genes, including those involved in the regulation of lipid metabolism and inflammation. (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has also been found to modulate the activity of a number of different enzymes, including the cystathionine beta-synthase enzyme.

Advantages And Limitations For Lab Experiments

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid is a useful tool for researchers studying a wide range of biological processes. However, there are some limitations to its use in laboratory experiments. For example, (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid is highly reactive and can be difficult to work with in certain experimental conditions. Additionally, the effects of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid on different biological systems can be complex and difficult to interpret.

Future Directions

There are a number of exciting future directions for research on (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid. For example, researchers are investigating the use of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid as a biomarker for the early detection of cardiovascular disease and other health conditions. Additionally, researchers are exploring the potential therapeutic applications of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the treatment of neurological disorders and other diseases. Further research is needed to fully understand the complex role of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the body and its potential applications in medicine and other fields.

Synthesis Methods

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid can be synthesized by a number of different methods, including enzymatic and chemical processes. One common method involves the enzymatic conversion of homocysteine thiolactone to (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid using the enzyme homocysteine thiolactonase. Chemical synthesis methods have also been developed, including the use of reagents such as sodium borohydride and sodium cyanoborohydride.

Scientific Research Applications

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has been extensively studied in the field of biochemistry and has been found to play a role in a number of important physiological processes. For example, elevated levels of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid have been associated with an increased risk of cardiovascular disease, stroke, and other health conditions. Researchers have also investigated the role of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the development of Alzheimer's disease and other neurological disorders.

properties

CAS RN |

119943-82-7 |

|---|---|

Product Name |

(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid |

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O4/c7-3-4-1-2-5(10-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |

InChI Key |

TVGCZNDJHVWSPN-UHNVWZDZSA-N |

Isomeric SMILES |

C1C[C@H](O[C@H]1CO)C(=O)O |

SMILES |

C1CC(OC1CO)C(=O)O |

Canonical SMILES |

C1CC(OC1CO)C(=O)O |

synonyms |

L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)

![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)